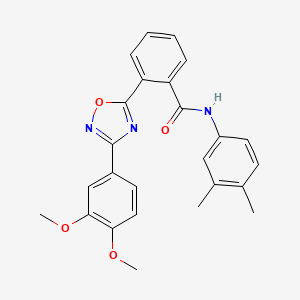
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DPA-714 and belongs to the class of benzamide derivatives.
Mécanisme D'action
The mechanism of action of DPA-714 involves binding to the translocator protein (TSPO) that is upregulated in activated immune cells. TSPO is known to play a crucial role in the regulation of neuroinflammation and oxidative stress. Binding of DPA-714 to TSPO leads to the inhibition of the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. Additionally, DPA-714 has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In vitro studies have shown that DPA-714 reduces the release of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. Additionally, DPA-714 has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase and catalase. In vivo studies have shown that DPA-714 reduces neuroinflammation and oxidative stress, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DPA-714 in lab experiments is its well-established synthesis method. Additionally, DPA-714 has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using DPA-714 is its relatively low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research of DPA-714. One of the primary areas of research is the development of more potent analogs of DPA-714. Additionally, the therapeutic potential of DPA-714 in other disease states, including cancer and autoimmune disorders, is an area of active research. Further studies are also needed to understand the long-term effects of DPA-714 on cognitive function and the potential side effects of prolonged use.
Conclusion:
DPA-714 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of DPA-714 is well-established, and its mechanism of action is well-understood. DPA-714 has been shown to reduce neuroinflammation and oxidative stress, leading to improved cognitive function. However, further research is needed to understand the long-term effects of DPA-714 and its potential side effects.
Méthodes De Synthèse
The synthesis of DPA-714 involves a series of chemical reactions starting from 3,4-dimethoxybenzaldehyde and 3,4-dimethylbenzoyl chloride. The intermediate product obtained is then reacted with 3-amino-1,2,4-oxadiazole-5-carboxylic acid to obtain the final product. The purity of the compound is achieved through recrystallization and purification processes. The synthesis of DPA-714 is well-established and has been reported in various scientific publications.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential therapeutic properties in various scientific research areas. One of the primary applications of DPA-714 is in the field of neuroinflammation. Neuroinflammation is a complex process that involves the activation of immune cells in the brain, leading to the release of pro-inflammatory cytokines. DPA-714 has been shown to bind to the translocator protein (TSPO) that is upregulated in activated immune cells, thereby reducing neuroinflammation.
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-9-11-18(13-16(15)2)26-24(29)19-7-5-6-8-20(19)25-27-23(28-32-25)17-10-12-21(30-3)22(14-17)31-4/h5-14H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAJEMCJTHOQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

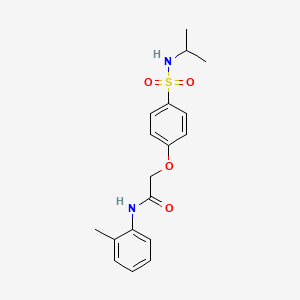
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
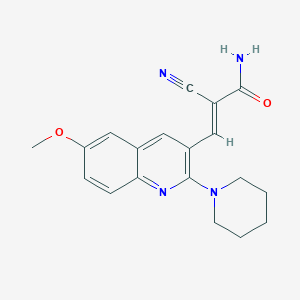
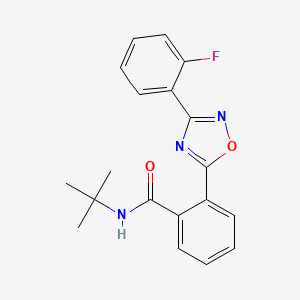
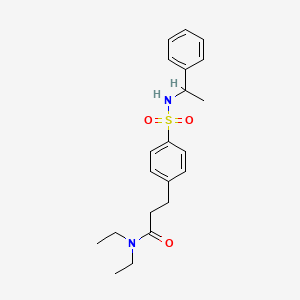
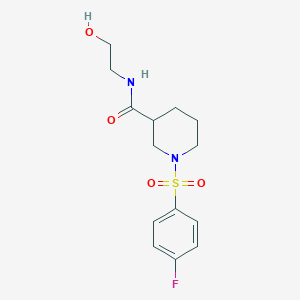
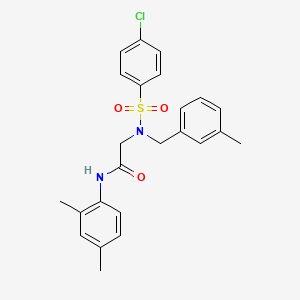
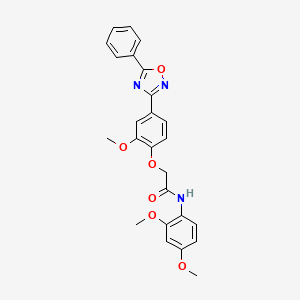
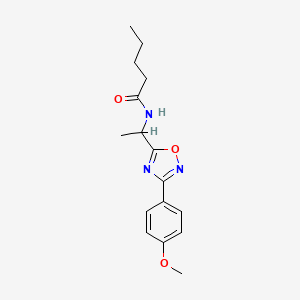


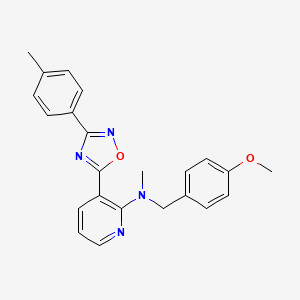
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)